5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Brand Name: Vulcanchem
CAS No.: 36047-55-9
VCID: VC2420771
InChI: InChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16)
SMILES: CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS No.: 36047-55-9

Cat. No.: VC2420771

Molecular Formula: C11H10N4S

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol - 36047-55-9

Specification

CAS No. 36047-55-9
Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
IUPAC Name 5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Standard InChI InChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16)
Standard InChI Key ODYFFLRTRSEWAJ-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Canonical SMILES CCN1C2=CC=CC=C2C3=NNC(=S)N=C31

Introduction

Chemical Properties and Structure

5-Ethyl-5H- triazino[5,6-b]indole-3-thiol is a heterocyclic compound belonging to the triazinoindole class. It is characterized by a unique structure featuring a triazine ring fused to an indole moiety with an ethyl group at the 5-position and a thiol group at the 3-position. The compound represents an important scaffold in medicinal chemistry research due to its versatile biological activities and potential therapeutic applications.

The compound is identified by the CAS registry number 36047-55-9 and is also known by several synonyms, including 5-ethyl-2H- triazino[5,6-b]indole-3-thione, 9-Ethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol, and 5-ethyl-2,5-dihydro-3h- triazino[5,6-b]indole-3-thione . Its molecular structure consists of 11 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom, giving it the molecular formula C11H10N4S.

Physical and Chemical Properties

The key physicochemical properties of 5-ethyl-5H- triazino[5,6-b]indole-3-thiol are summarized in the following table:

PropertyValue
Molecular Weight230.29 g/mol
Molecular FormulaC11H10N4S
Density1.46 g/cm³
Boiling Point358.5°C at 760 mmHg
Flash Point170.6°C
Solubility in Water7.9 μg/mL
Melting PointNot available
LogP2.28810
Polar Surface Area82.40000
Index of Refraction1.78

The compound exists as a solid at room temperature and exhibits limited solubility in water, which is a common characteristic of many heterocyclic compounds with fused ring systems. The relatively high logP value of 2.28810 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .

Structural Characteristics

The structure of 5-ethyl-5H-[1,2,] triazino[5,6-b]indole-3-thiol is characterized by several key features that contribute to its biological activity. The compound's IUPAC name, 5-ethyl-2H- triazino[5,6-b]indole-3-thione, reveals that it can exist in a tautomeric form where the thiol group (SH) is present as a thione (C=S) . This tautomerism plays an important role in its chemical reactivity and biological interactions.

The compound's structure can be represented by the SMILES notation: CCN1C2=CC=CC=C2C3=NNC(=S)N=C31, which encodes its molecular structure in a linear format . The standard InChI notation for the compound is InChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16) .

Synthesis Methods

The synthesis of 5-ethyl-5H- triazino[5,6-b]indole-3-thiol typically involves a multi-step process that utilizes readily available starting materials. The most common approach begins with indoline-2,3-diones which undergo condensation with thiosemicarbazide.

Conventional Synthesis Procedure

The standard synthesis procedure involves the following steps:

  • Condensation of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours to form intermediates.

  • Hydrazination of these intermediates with 80% hydrazine monohydrate at 120°C for 3 hours.

  • Alkylation with ethyl halides to introduce the ethyl group at the 5-position.

This synthetic route is efficient and provides good yields of the target compound. The reaction conditions are relatively mild, making it suitable for laboratory-scale preparation.

Alternative Synthetic Approaches

Related synthetic approaches for similar compounds in the triazinoindole family have been reported. For instance, the unsubstituted 5H- triazino[5,6-b]indole-3-thiol (CAS: 28668-95-3) serves as a key intermediate in the synthesis of various derivatives, including the 5-ethyl variant .

In one documented approach, the treatment of thiol derivative 22 (5H- triazino[5,6-b]indole-3-thiol) with hydrazine hydrate afforded 3-hydrazinyl-5H-[1,2,] triazino[5,6-b]indole (compound 24) in 92.6% yield . This provides insights into the reactivity of the thiol group in this class of compounds and demonstrates potential for further functionalization.

Mechanism of Action

The biological activities of 5-ethyl-5H- triazino[5,6-b]indole-3-thiol are mediated through several mechanisms, with iron chelation being particularly significant.

Iron Chelation Properties

The primary mechanism of action of 5-ethyl-5H- triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and studies have shown that the addition of ferrous ions can abolish its cytotoxic effects, further confirming this mechanism.

Iron is essential for numerous cellular processes, including DNA synthesis, energy metabolism, and cell cycle regulation. By disrupting iron availability, 5-ethyl-5H- triazino[5,6-b]indole-3-thiol can interfere with these critical processes in rapidly dividing cells, such as cancer cells.

Enzyme Inhibition

Beyond iron chelation, 5-ethyl-5H- triazino[5,6-b]indole-3-thiol and its derivatives have demonstrated the ability to inhibit specific enzymes. A derivative, 1-(3-(5-ethyl-5H- triazino[5,6-b]indol-3-ylthio)propyl)-1H-benzo[d]imidazol-2(3H)-one (SID 7975595), was identified through high-throughput screening as an inhibitor of RmlC, a tuberculosis cell wall biosynthetic enzyme .

This derivative acts as a competitive inhibitor of the enzyme's substrate and demonstrates a fast-on rate, fully reversible inhibition mechanism . Computer modeling revealed that the binding of this compound into the active site involved one ring system interacting with the thymidine binding region and the other ring system with the sugar region .

Biological Activities

5-Ethyl-5H- triazino[5,6-b]indole-3-thiol exhibits several important biological activities that make it a compound of interest for potential therapeutic applications.

Antiproliferative Activity

One of the most significant biological activities of 5-ethyl-5H- triazino[5,6-b]indole-3-thiol is its antiproliferative effect against various cancer cell lines. Studies have demonstrated its efficacy against HeLa (cervical cancer) and K562 (myelogenous leukemia) cell lines. Several research investigations have highlighted the potential of this compound in inhibiting cancer cell growth through its ability to induce apoptosis and disrupt cellular iron homeostasis.

The compound's selective cytotoxicity toward cancer cells, combined with its mechanism of action through iron chelation, makes it a promising candidate for further investigation in cancer research.

Structure-Activity Relationships

Research on the structure-activity relationships of triazinoindol derivatives has provided valuable insights into how structural modifications affect biological activity. The table below summarizes findings from studies comparing different derivatives:

CompoundModification from 5-ethyl derivativeEffect on Activity
5-methyl-5H-triazino[5,6-b]indole-3-thiolEthyl replaced with methylSlightly reduced activity
5-benzyl derivativeEthyl replaced with benzyl~15-fold decrease in activity
5H- triazino[5,6-b]indole-3-thiolNo substituent at 5-position~15-fold decrease in activity
5-allyl derivativeEthyl replaced with allylEnhanced activity
5-n-propyl derivativeEthyl replaced with n-propyl10-fold decrease compared to allyl

These structure-activity relationships indicate that the substituent at the 5-position significantly influences the biological activity of these compounds. The allyl substituent appears to be optimal for activity, while the ethyl group also confers favorable properties .

Research Applications

5-Ethyl-5H- triazino[5,6-b]indole-3-thiol has several important research applications in medicinal chemistry and drug discovery.

Anticancer Research

The compound's ability to disrupt iron homeostasis and induce apoptosis in cancer cells makes it a valuable tool in oncology research. Researchers are exploring its potential as a lead compound for the development of novel anticancer agents, particularly for cancers that are characterized by altered iron metabolism.

Antimicrobial Drug Development

The identification of derivatives with antimicrobial properties, particularly against tuberculosis, has opened new avenues for research in anti-TB drug development . The compound 1-(3-(5-ethyl-5H- triazino[5,6-b]indol-3-ylthio)propyl)-1H-benzo[d]imidazol-2(3H)-one demonstrated significant inhibition of RmlC, a key enzyme in TB cell wall biosynthesis .

An analog of this compound achieved a remarkably low inhibition constant (Ki) of 62 nM, highlighting the potential of this scaffold in the development of potent antimicrobial agents .

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